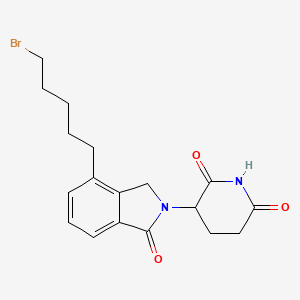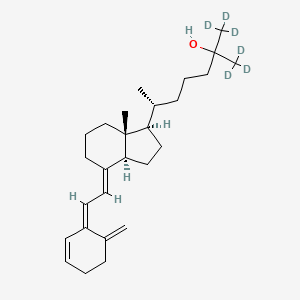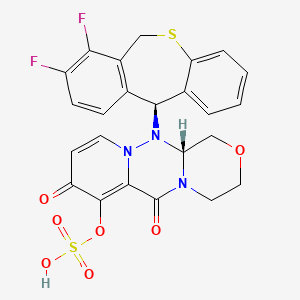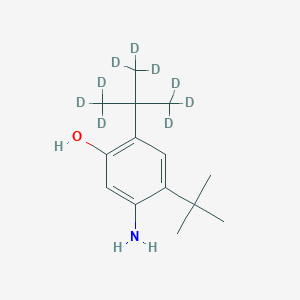
Tritoqualine-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritoqualine-d15 is a deuterated form of tritoqualine, also known as hypostamine. Tritoqualine is an inhibitor of the enzyme histidine decarboxylase, making it an atypical antihistamine. It is primarily used for the treatment of urticaria and allergic rhinitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tritoqualine hydrochloride involves dissolving tritoqualine base in an alcohol, such as ethanol, in the presence of hydrochloric acid until a supersaturated solution is obtained. Through successive additions of ether, particularly ethyl ether, tritoqualine hydrochloride can be crystallized .
Industrial Production Methods
The industrial production of tritoqualine-d15 follows similar principles but may involve additional steps to incorporate deuterium atoms. This typically involves using deuterated reagents or solvents during the synthesis process to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Tritoqualine-d15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.
Applications De Recherche Scientifique
Tritoqualine-d15 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving enzyme inhibition, particularly histidine decarboxylase.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard .
Mécanisme D'action
Tritoqualine-d15 exerts its effects by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine to histamine. By inhibiting this enzyme, this compound reduces the production of histamine, thereby mitigating allergic symptoms. This mechanism is distinct from traditional antihistamines that block histamine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tritoqualine: The non-deuterated form of tritoqualine-d15.
Hypostamine: Another name for tritoqualine.
Inhibostamin: A compound with similar enzyme inhibition properties.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C26H32N2O8 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
7-amino-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-4,5,6-tris(1,1,2,2,2-pentadeuterioethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3/i1D3,2D3,3D3,6D2,7D2,8D2 |
Clé InChI |
IRGJVQIJENCTQF-DCNPFIPNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


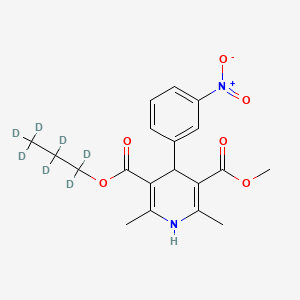
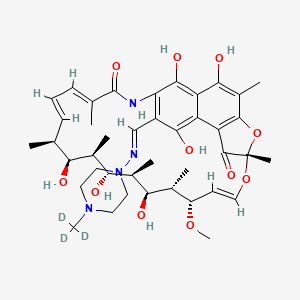
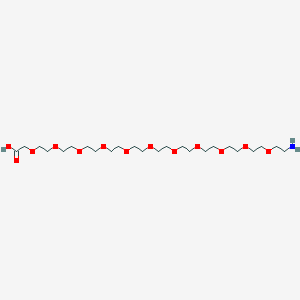


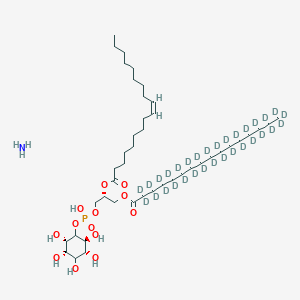
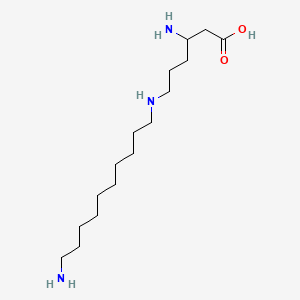
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
